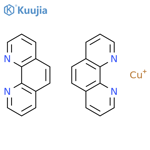

- Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl], Chemistry - A European Journal, 2016, 22(6), 2075-2084

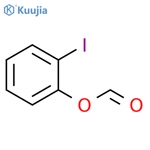

Cas no 920981-12-0 (1-(Difluoromethoxy)-2-iodobenzene)

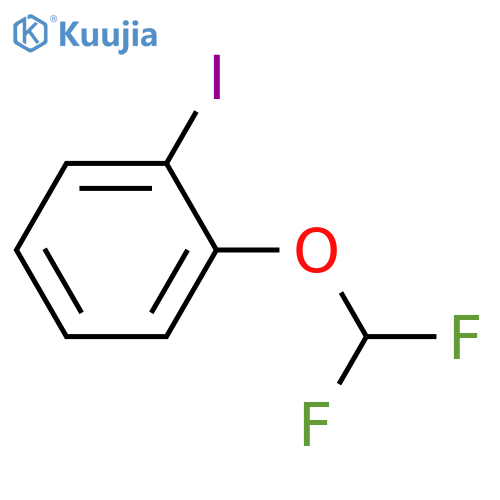

920981-12-0 structure

Produktname:1-(Difluoromethoxy)-2-iodobenzene

CAS-Nr.:920981-12-0

MF:C7H5F2IO

MW:270.015281438828

MDL:MFCD09749662

CID:1029348

PubChem ID:15945938

1-(Difluoromethoxy)-2-iodobenzene Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(Difluoromethoxy)-2-iodobenzene

- 2-(Difluoromethoxy)iodobenzene

- 2-Iodo-1-(difluoromethoxy)benzene

- 1-Difluoromethoxy-2-iodobenzene

- 1-Iodo-2-(difluoromethoxy)benzene

- PC7263

- AS02464

- AK136295

- ST2403258

- 1-[bis(fluoranyl)methoxy]-2-iodanyl-benzene

- X8405

- A844145

- 1-(Difluoromethoxy)-2-iodobenzene (ACI)

- CK2335

- MFCD09749662

- DTXSID90580083

- CS-W021254

- SY106752

- BZOXAMCTTCQOTB-UHFFFAOYSA-N

- SB85452

- DB-079231

- AKOS009322888

- 920981-12-0

- SCHEMBL1438852

- EN300-5042512

- DS-5372

-

- MDL: MFCD09749662

- Inchi: 1S/C7H5F2IO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H

- InChI-Schlüssel: BZOXAMCTTCQOTB-UHFFFAOYSA-N

- Lächelt: FC(OC1C(I)=CC=CC=1)F

Berechnete Eigenschaften

- Genaue Masse: 269.93500

- Monoisotopenmasse: 269.93532g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 2

- Komplexität: 121

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 9.2

- XLogP3: 3.7

Experimentelle Eigenschaften

- Dichte: 1.839

- Siedepunkt: 334.5°C at 760 mmHg

- Flammpunkt: 94℃

- PSA: 9.23000

- LogP: 2.89260

1-(Difluoromethoxy)-2-iodobenzene Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302

- Warnhinweis: P280-P305+P351+P338

- Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C

1-(Difluoromethoxy)-2-iodobenzene Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013000034-250mg |

2-(Difluoromethoxy)iodobenzene |

920981-12-0 | 97% | 250mg |

$484.80 | 2023-08-31 | |

| Ambeed | A231076-1g |

1-(Difluoromethoxy)-2-iodobenzene |

920981-12-0 | 96% | 1g |

$16.0 | 2025-02-21 | |

| Fluorochem | 035589-1g |

2-(Difluoromethoxy)iodobenzene |

920981-12-0 | 95% | 1g |

£16.00 | 2022-03-01 | |

| Fluorochem | 035589-5g |

2-(Difluoromethoxy)iodobenzene |

920981-12-0 | 95% | 5g |

£45.00 | 2022-03-01 | |

| Apollo Scientific | PC7263-25g |

1-(Difluoromethoxy)-2-iodobenzene |

920981-12-0 | 25g |

£105.00 | 2023-09-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QJ731-5g |

1-(Difluoromethoxy)-2-iodobenzene |

920981-12-0 | 96% | 5g |

506CNY | 2021-05-08 | |

| Enamine | EN300-5042512-0.05g |

1-(difluoromethoxy)-2-iodobenzene |

920981-12-0 | 95% | 0.05g |

$19.0 | 2023-05-24 | |

| Enamine | EN300-5042512-1.0g |

1-(difluoromethoxy)-2-iodobenzene |

920981-12-0 | 95% | 1g |

$19.0 | 2023-05-24 | |

| Enamine | EN300-5042512-0.5g |

1-(difluoromethoxy)-2-iodobenzene |

920981-12-0 | 95% | 0.5g |

$19.0 | 2023-05-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-321054-5g |

2-(Difluoromethoxy)iodobenzene, |

920981-12-0 | 5g |

¥760.00 | 2023-09-05 |

1-(Difluoromethoxy)-2-iodobenzene Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 4 h, 75 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ; 12 h, 35 °C

1.2 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ; 12 h, rt

1.3 Solvents: Water ; rt

1.2 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ; 12 h, rt

1.3 Solvents: Water ; rt

Referenz

- Three step procedure for the preparation of aromatic and aliphatic difluoromethyl ethers from phenols and alcohols using a chlorine/fluorine exchange methodology, Journal of Fluorine Chemistry, 2014, 160, 72-76

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 5 °C

1.2 5 °C → rt; 2 h, rt

1.2 5 °C → rt; 2 h, rt

Referenz

- Process for preparation of difluoromethyl containing compounds using (difluoromethyl)trialkylammonium salts, China, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; -78 °C; -78 °C → 80 °C; 4 h, 80 °C

Referenz

- 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivatives, Journal of Organic Chemistry, 2006, 71(26), 9845-9848

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Acetonitrile ; 10 min, 5 °C

1.2 5 °C; 1.5 h, 5 °C → rt

1.3 Reagents: Water ; rt

1.2 5 °C; 1.5 h, 5 °C → rt

1.3 Reagents: Water ; rt

Referenz

- Difluoromethylation of O-, S-, N-, C-nucleophiles using difluoromethyltri(n-butyl)ammonium chloride as a new difluorocarbene source, Chinese Journal of Chemistry, 2011, 29(12), 2717-2721

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0.5 h, 60 - 70 °C

1.2 4 - 5 h, 60 - 70 °C; 12 h, 60 - 70 °C

1.3 Reagents: Water

1.2 4 - 5 h, 60 - 70 °C; 12 h, 60 - 70 °C

1.3 Reagents: Water

Referenz

- Preparation of tricyclic compounds as mPGES-1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 5 h, 50 °C

Referenz

- Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations, Chemical Communications (Cambridge, 2007, (48), 5149-5151

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , Water ; 4 h, 60 °C; 60 °C → rt

Referenz

- Method for preparation of difluoromethyl-containing compound, China, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ; 12 h, 25 °C

Referenz

- Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid, Organic Letters, 2017, 19(10), 2758-2761

1-(Difluoromethoxy)-2-iodobenzene Raw materials

- Copper(1+),bis(1,10-phenanthroline-kN1,kN10)-, (T-4)-

- Chloro(difluoro)methylsulfonylbenzene

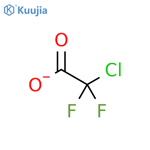

- Acetic acid, 2-chloro-2,2-difluoro-, ion(1-)

- Bromodifluoroacetic acid

- Difluoromethyl Phenyl Sulfone

- Phenol, 2-iodo-, 1-formate

- 2-chloro-2,2-difluoro-1-phenylethan-1-one

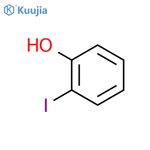

- 2-Iodophenol

- N,N-Dibutyl-N-(difluoromethyl)-1-butanaminium Chloride (1:1)

1-(Difluoromethoxy)-2-iodobenzene Preparation Products

1-(Difluoromethoxy)-2-iodobenzene Verwandte Literatur

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

920981-12-0 (1-(Difluoromethoxy)-2-iodobenzene) Verwandte Produkte

- 128140-82-9(1-(Difluoromethoxy)-4-iodobenzene)

- 175278-00-9(1-Iodo-2-(trifluoromethoxy)benzene)

- 1242909-91-6(N-1-(4-fluorophenyl)ethyl-1-{4-oxo-7-phenyl-3H,4H-thieno3,2-dpyrimidin-2-yl}piperidine-3-carboxamide)

- 2680900-42-7(methyl 3-{(benzyloxy)carbonylamino}-2-chloropyridine-4-carboxylate)

- 1805254-48-1(4-(Difluoromethyl)-5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid)

- 568555-62-4(1-(2-chlorophenyl)methyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one)

- 65219-26-3(6-(4-Bromophenyl)picolinaldehyde)

- 2138008-79-2(3-{4H,5H,6H,7H-furo2,3-cpyridin-7-yl}-4-methylpyridine)

- 1858428-36-0(N-(2-methylidenebutyl)-1-benzothiophen-7-amine)

- 2137576-44-2(4-(2,4,6-trimethylphenyl)thiophene-2-carbaldehyde)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:920981-12-0)1-(Difluoromethoxy)-2-iodobenzene

Reinheit:99%

Menge:100g

Preis ($):374.0